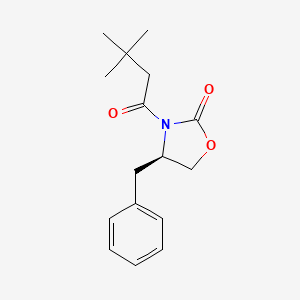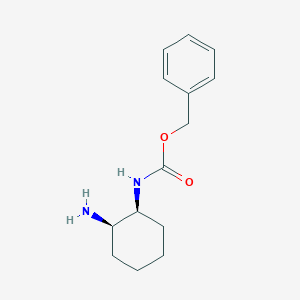
(R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one
Descripción general
Descripción
(R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one, or (R)-4-Benzyl-3-DMBO for short, is an important oxazolidinone derivative that has been studied for its potential applications in various scientific fields. This compound is a chiral compound, meaning it has two enantiomers that are mirror images of each other. In general, oxazolidinones are useful synthetic intermediates for the preparation of diverse products, and (R)-4-Benzyl-3-DMBO has been studied for its use in medicinal chemistry, biochemistry, and other related fields.
Aplicaciones Científicas De Investigación
Crystal Structure and Hydrogen Bonding
Oxazolidin-2-ones, like the compound , have been extensively studied for their crystal structures and intermolecular interactions. For instance, Nogueira et al. (2015) explored the crystal structures of oxazolidinecarbohydrazides, revealing various weak interactions including C-H···O and C-H···π hydrogen bonds and π-π stacking interactions. This study contributes to understanding the molecular interactions and stability of such compounds (Nogueira et al., 2015).
Chiral Auxiliaries in Asymmetric Synthesis
Davies et al. (1999, 1995) have demonstrated the use of oxazolidin-2-ones as effective chiral auxiliaries in stereoselective conjugate additions and enolate alkylations. These processes are crucial in asymmetric synthesis, which is a cornerstone in the production of chiral drugs and compounds (Davies et al., 1999), (Davies et al., 1995).
Structural Analysis and Stereoelectronic Effects
Research by Bertolasi et al. (1990) on the crystal structures of oxazolidin-4-one derivatives has shown significant insights into stereoelectronic effects, contributing to the understanding of the stability of such cyclic orthoester aminals (Bertolasi et al., 1990).
Synthesis of Biologically Active Compounds
Oxazolidin-2-ones are employed in the synthesis of biologically active compounds. Marcantoni et al. (2002) and Bull et al. (2003) have shown their application in the formation of homoallylamines and chiral aldehydes, respectively, highlighting their versatility in organic synthesis (Marcantoni et al., 2002), (Bull et al., 2003).
Photophysical Properties
Kumari et al. (2016) explored the photophysical properties of a specific oxazolidin-2-one derivative, which indicates potential applications in organic light-emitting devices and nonlinear optical materials (Kumari et al., 2016).
Synthetic Applications
Additional research has shown the use of oxazolidin-2-ones in various synthetic applications, such as the preparation of chiral oxazolidin-2-ones (Barta et al., 2000), and as intermediates in stereospecific reactions (Knight & Tchabanenko, 2002) (Barta et al., 2000), (Knight & Tchabanenko, 2002).
Propiedades
IUPAC Name |
(4R)-4-benzyl-3-(3,3-dimethylbutanoyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)10-14(18)17-13(11-20-15(17)19)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCLDZPTFZUXDH-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane](/img/structure/B1397052.png)



![tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B1397058.png)
![Tert-butyl 6-amino-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate](/img/structure/B1397061.png)

![1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine](/img/structure/B1397064.png)
![Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1397067.png)
![(2-Methylbenzo[d]oxazol-7-yl)methanol](/img/structure/B1397069.png)


![4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1397074.png)
